molecular formula C12H10ClNO2 B15210551 (E)-N-(4-Chlorophenyl)-1-(5-methoxyfuran-2-yl)methanimine CAS No. 830342-14-8

(E)-N-(4-Chlorophenyl)-1-(5-methoxyfuran-2-yl)methanimine

Cat. No.: B15210551
CAS No.: 830342-14-8
M. Wt: 235.66 g/mol
InChI Key: YGCBOIYOTGNNSB-UHFFFAOYSA-N
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Description

4-Chloro-N-((5-methoxyfuran-2-yl)methylene)aniline is an organic compound that belongs to the class of furan derivatives These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-((5-methoxyfuran-2-yl)methylene)aniline typically involves the condensation of 4-chloroaniline with 5-methoxyfurfural. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-N-((5-methoxyfuran-2-yl)methylene)aniline can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of continuous flow reactors allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-((5-methoxyfuran-2-yl)methylene)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction of the imine group can yield the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-N-((5-methoxyfuran-2-yl)methylene)aniline has several scientific research applications, including:

    Medicinal Chemistry: The compound has potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Materials Science: It can be used in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Studies: The compound can be used as a probe to study enzyme mechanisms and interactions with biological macromolecules.

    Industrial Applications: It can be used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-N-((5-methoxyfuran-2-yl)methylene)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the presence of the chloro and methoxy groups can enhance the compound’s binding affinity to its targets, thereby increasing its potency.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-(furan-2-ylmethylene)aniline: Similar structure but lacks the methoxy group.

    4-Chloro-N-(thiophen-2-ylmethylene)aniline: Contains a thiophene ring instead of a furan ring.

    4-Chloro-N-(pyridin-2-ylmethylene)aniline: Contains a pyridine ring instead of a furan ring.

Uniqueness

The presence of the methoxy group in 4-Chloro-N-((5-methoxyfuran-2-yl)methylene)aniline distinguishes it from other similar compounds. This functional group can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

830342-14-8

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-(5-methoxyfuran-2-yl)methanimine

InChI

InChI=1S/C12H10ClNO2/c1-15-12-7-6-11(16-12)8-14-10-4-2-9(13)3-5-10/h2-8H,1H3

InChI Key

YGCBOIYOTGNNSB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(O1)C=NC2=CC=C(C=C2)Cl

Origin of Product

United States

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